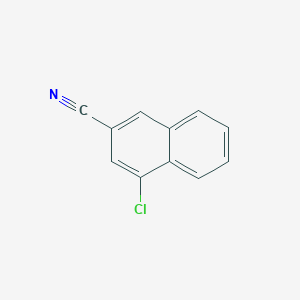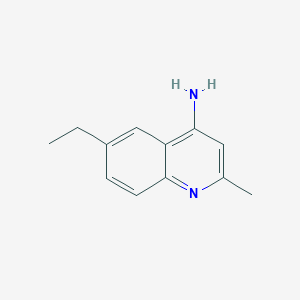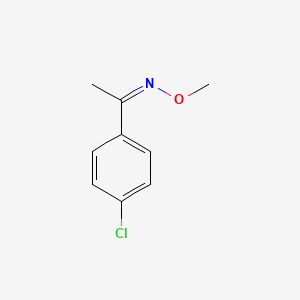
4-Propyl-3-(trimethylsilyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Propyl-3-(trimethylsilyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a propyl group at the 4-position and a trimethylsilyl group at the 3-position of the pyrazole ring. These structural features impart unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propyl-3-(trimethylsilyl)-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of 4-propylpyrazole with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an anhydrous solvent like dichloromethane at room temperature. The reaction proceeds via the nucleophilic substitution of the hydrogen atom at the 3-position of the pyrazole ring with the trimethylsilyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-Propyl-3-(trimethylsilyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced pyrazole derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides or nucleophiles like amines in polar solvents.
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-Propyl-3-(trimethylsilyl)-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Propyl-3-(trimethylsilyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or proteins, thereby modulating their activity. The presence of the trimethylsilyl group can enhance the lipophilicity of the compound, facilitating its interaction with hydrophobic regions of biological molecules. Additionally, the propyl group can influence the compound’s binding affinity and selectivity towards its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Propyl-1H-pyrazole: Lacks the trimethylsilyl group, resulting in different chemical properties and reactivity.
3-(Trimethylsilyl)-1H-pyrazole: Lacks the propyl group, affecting its biological activity and applications.
4-Methyl-3-(trimethylsilyl)-1H-pyrazole: Contains a methyl group instead of a propyl group, leading to variations in its chemical behavior.
Uniqueness
4-Propyl-3-(trimethylsilyl)-1H-pyrazole is unique due to the combination of the propyl and trimethylsilyl groups, which confer distinct chemical and physical properties. This combination allows for specific interactions with molecular targets and enhances the compound’s versatility in various applications.
Propriétés
Numéro CAS |
89864-86-8 |
|---|---|
Formule moléculaire |
C9H18N2Si |
Poids moléculaire |
182.34 g/mol |
Nom IUPAC |
trimethyl-(4-propyl-1H-pyrazol-5-yl)silane |
InChI |
InChI=1S/C9H18N2Si/c1-5-6-8-7-10-11-9(8)12(2,3)4/h7H,5-6H2,1-4H3,(H,10,11) |
Clé InChI |
HRKICZNYLMCYCJ-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=C(NN=C1)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methyl-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B11907359.png)

![furo[2,3-b]quinolin-4(9H)-one](/img/structure/B11907371.png)


![2,8-Diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B11907386.png)
![6-Methyl-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one](/img/structure/B11907400.png)



![1-(1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone](/img/structure/B11907416.png)

![3-(6-Methylbenzo[d]oxazol-2-yl)propan-1-amine](/img/structure/B11907435.png)

